molecular formula C12H19N5 B13446943 Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- CAS No. 102632-29-1

Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)-

Cat. No.: B13446943
CAS No.: 102632-29-1
M. Wt: 233.31 g/mol
InChI Key: USSKVRINIDXTJL-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a phenyl ring substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- typically involves multi-step organic reactions. One common method includes the condensation of hydrazinecarboximidamide with 4-(diethylamino)benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or hydrazinecarboximidamide moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    4-(Diethylamino)salicylaldehyde: Shares the diethylamino group but differs in the presence of a salicylaldehyde moiety.

    4-Diethylaminobenzaldehyde: Similar structure but lacks the hydrazinecarboximidamide group.

    2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group and a naphthaldehyde moiety, differing significantly in structure.

The uniqueness of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

102632-29-1

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine

InChI

InChI=1S/C12H19N5/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14/h5-9H,3-4H2,1-2H3,(H4,13,14,16)/b15-9+

InChI Key

USSKVRINIDXTJL-OQLLNIDSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.